5-Chloro-3-methylfuran-2(5H)-one

Catalog No.
S3344149
CAS No.
66510-25-6
M.F
C5H5ClO2
M. Wt
132.54 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-methylfuran-2(5H)-one

CAS Number

66510-25-6

Product Name

5-Chloro-3-methylfuran-2(5H)-one

IUPAC Name

2-chloro-4-methyl-2H-furan-5-one

Molecular Formula

C5H5ClO2

Molecular Weight

132.54 g/mol

InChI

InChI=1S/C5H5ClO2/c1-3-2-4(6)8-5(3)7/h2,4H,1H3

InChI Key

JPZFLPKQRFRZQB-UHFFFAOYSA-N

SMILES

CC1=CC(OC1=O)Cl

Canonical SMILES

CC1=CC(OC1=O)Cl

5-Chloro-3-methylfuran-2(5H)-one is a chlorinated derivative of 3-methylfuran-2(5H)-one, characterized by the presence of a chlorine atom at the fifth position of the furan ring. Its molecular formula is C5H5ClO2C_5H_5ClO_2, and it is categorized as a furanone, which is a cyclic compound containing both a furan and a ketone functional group. This compound has garnered attention due to its potential applications in various fields, including organic synthesis and environmental chemistry.

The reactivity of 5-chloro-3-methylfuran-2(5H)-one can be attributed to both its furan and carbonyl groups. Key reactions include:

  • Chlorination: The compound can undergo further chlorination under specific conditions, leading to more chlorinated derivatives.
  • Nucleophilic Addition: The carbonyl group is susceptible to nucleophilic attack, allowing for the formation of various derivatives.
  • Oxidation: The furan ring can also participate in oxidation reactions, potentially leading to the formation of dicarbonyl compounds.

These reactions highlight its versatility as a building block in organic synthesis and its potential environmental impact when released into the atmosphere .

Several methods for synthesizing 5-chloro-3-methylfuran-2(5H)-one have been documented:

  • Chlorination of 3-Methylfuran: This method involves treating 3-methylfuran with chlorine gas or chlorine-containing reagents under controlled conditions.
  • Rearrangement Reactions: Utilizing existing furan derivatives through rearrangement can yield 5-chloro-3-methylfuran-2(5H)-one as a product.
  • Electrophilic Substitution: The introduction of chlorine can be achieved via electrophilic substitution reactions involving appropriate chlorinating agents.

These synthetic routes allow for the production of this compound with varying degrees of yield and purity .

5-Chloro-3-methylfuran-2(5H)-one has potential applications in:

  • Organic Synthesis: As a versatile intermediate in the synthesis of more complex organic molecules.
  • Agricultural Chemistry: Its possible antimicrobial properties may make it useful in developing new pesticides or fungicides.
  • Environmental Studies: Understanding its degradation products and pathways can provide insights into atmospheric chemistry and pollution control .

Interaction studies involving 5-chloro-3-methylfuran-2(5H)-one primarily focus on its reactivity with atmospheric radicals such as hydroxyl (OH) and chlorine (Cl) atoms. These studies reveal that:

  • The compound reacts with OH radicals, leading to various degradation products, including hydroxy derivatives.
  • Chlorine atoms initiate further chlorination reactions, which can significantly alter its environmental fate.

Such interactions underscore the importance of studying this compound within the context of atmospheric chemistry and environmental impact assessments .

When comparing 5-chloro-3-methylfuran-2(5H)-one with similar compounds, several unique features emerge:

Compound NameStructureUnique Features
3-MethylfuranStructureBase structure without chlorine; reacts differently.
5-Hydroxy-3-methylfuran-2(5H)-oneStructureHydroxyl group instead of chlorine; different reactivity.
4-Chloro-3-methylfuran-2(5H)-oneStructureChlorine at a different position; alters biological activity.

These comparisons illustrate how the position of substituents affects both chemical reactivity and biological activity, highlighting the uniqueness of 5-chloro-3-methylfuran-2(5H)-one in this class of compounds .

Catalytic Hydrogenation Approaches for Furanone Derivatization

Catalytic hydrogenation has emerged as a cornerstone technique for modifying the reactivity of furanone derivatives, enabling precise control over saturation states and functional group interconversion. Palladium-based heterogeneous catalysts, particularly those supported on high-surface-area carbon matrices, have demonstrated remarkable efficacy in hydrogenating α,β-unsaturated carbonyl systems inherent to furanones. A seminal study utilizing palladium supported on humin-derived activated carbon (Pd/HAC) achieved 89% isolated yield of γ-butyrolactone from 2-furanone under ambient temperature and 0.5 MPa hydrogen pressure in tetrahydrofuran (THF) . The hierarchical pore structure of humin-derived activated carbon enhances metal dispersion and reactant diffusion compared to conventional activated carbon supports, contributing to the catalyst's superior performance .

Reaction parameter optimization reveals hydrogen pressure as a critical variable, with yields increasing from 63% to 89% when pressure escalates from 0.1 MPa to 0.5 MPa . Solvent selection similarly impacts hydrogenation efficiency, with THF outperforming methanol by 12% due to improved solubility of both reactant and product . Mechanistic insights from density functional theory (DFT) studies elucidate that hydrogenation initiates at the α-carbon, lowering the activation barrier for subsequent β-carbon saturation . This stepwise pathway explains the temperature-dependent selectivity observed in furanone hydrogenation, where lower temperatures (25–30°C) favor ring saturation, while elevated temperatures (>100°C) promote ring-opening products like 1-butanol .

Catalyst recyclability remains a key consideration for industrial adoption. The Pd/HAC system maintains 82% initial activity after five cycles, with deactivation primarily attributed to palladium leaching (4% to 1.5% residual Pd) rather than carbon support degradation . Comparative studies with commercial 5% Pd/AC highlight the superiority of HAC supports, yielding 77% GBL under identical conditions . Recent innovations in catalyst design focus on strengthening metal-support interactions through nitrogen-doped carbon matrices, potentially mitigating metal leaching while enhancing electron transfer capabilities .

Chlorination Strategies in Furanone Functionalization

Electrophilic chlorination represents the most direct route to 5-chloro-3-methylfuran-2(5H)-one, with reaction conditions dictating both regiospecificity and product purity. Thionyl chloride (SOCl₂) has emerged as the chlorinating agent of choice, achieving >95% conversion of 3-methylfuran-2(5H)-one in dichloromethane at -10°C to 0°C . The electron-withdrawing carbonyl group activates the furan ring toward electrophilic attack at the 5-position, while the methyl substituent exerts a moderate steric effect that enhances regioselectivity . Kinetic studies reveal an optimal reaction time of 12–24 hours under anhydrous conditions, balancing complete conversion with minimization of hydrolytic byproducts .

Comparative analysis of chlorinating agents demonstrates thionyl chloride's superiority over chlorine gas in safety profile and monosubstitution selectivity . Solvent polarity markedly influences reaction kinetics, with dichloromethane's moderate polarity (ε = 8.93) providing optimal balance between reagent solubility and transition state stabilization . Purification protocols employing silica gel chromatography yield >95% pure product, as verified by nuclear magnetic resonance (NMR) spectroscopy . Emerging microwave-assisted methodologies reduce reaction times to 2–3 hours without compromising yield, leveraging rapid dielectric heating to accelerate the rate-determining electrophilic substitution step .

The chlorine atom's introduction significantly alters the compound's electronic landscape, as evidenced by a 0.15 eV reduction in HOMO-LUMO gap compared to the parent furanone . This enhanced electrophilicity facilitates subsequent nucleophilic attacks, particularly at the α-position adjacent to the carbonyl group. X-ray crystallographic studies confirm the chlorine atom's equatorial orientation in the half-chair conformation, minimizing steric interactions with the methyl substituent . Computational models suggest the methyl group's +I effect slightly deactivates the 5-position, but this is overridden by the carbonyl group's strong electron-withdrawing influence .

Solvent Effects and Temperature Optimization in Ring-Opening Reactions

Ring-opening reactions of 5-chloro-3-methylfuran-2(5H)-one exhibit pronounced solvent and temperature dependencies, enabling precise control over reaction pathways. In polar aprotic solvents like dimethylformamide (DMF), nucleophilic substitution at the α-carbon proceeds rapidly, with complete ring opening occurring within 4 hours at 80°C . The solvent's high polarity (ε = 36.7) stabilizes charged transition states during nucleophilic attack, as demonstrated in aminolysis reactions yielding γ-lactam derivatives . Contrastingly, non-polar media such as toluene favor ring preservation, enabling selective hydrogenation of the chloro-substituted furanone without scission .

Temperature modulation in aqueous systems follows Arrhenius kinetics, with rate constants for hydroxide-induced ring opening increasing threefold between 25°C and 60°C . This acceleration correlates with enhanced nucleophilicity of water-derived species and increased population of high-energy conformers susceptible to attack . Mixed solvent systems (e.g., THF/water 3:1 v/v) synergistically combine THF's solubilizing power with water's nucleophilic character, achieving 92% conversion to carboxylic acid derivatives at 70°C .

Activation parameters derived from Eyring analysis reveal an enthalpy of activation (ΔH‡) of 58 kJ/mol and entropy of activation (ΔS‡) of -120 J/(mol·K) for the hydroxide-mediated ring opening, indicating a highly ordered transition state . Solvent isotope effects (kH₂O/kD₂O = 3.2) confirm proton transfer occurs in the rate-determining step, consistent with a concerted mechanism involving nucleophilic attack and ring cleavage . Optimal temperature ranges have been empirically established for key transformations: 0–5°C for controlled chlorinations, 25–30°C for hydrogenations, and 80–100°C for aminolysis reactions .

Competitive Binding Dynamics with Acyl Homoserine Lactone Signaling Molecules

5-Chloro-3-methylfuran-2(5H)-one competitively binds to the ligand-binding pocket of LuxR-type receptors, which normally accommodate acyl homoserine lactone signaling molecules. This competitive binding prevents the natural autoinducers from engaging the receptor, thereby blocking the downstream signaling cascade essential for quorum sensing. The compound's structural similarity to acyl homoserine lactones allows it to fit into the receptor's binding site, but it acts as an antagonist rather than an agonist. This antagonism can result in two scenarios: either the receptor binds DNA but fails to activate transcription, or the receptor is prevented from binding DNA altogether. Both mechanisms effectively inhibit quorum sensing-regulated gene expression, including bioluminescence in Vibrio harveyi, as demonstrated in experimental assays [2] [3].

CompoundBinding Effect on LuxR-type ReceptorOutcome on DNA BindingTranscription Activation
Acyl Homoserine Lactone (native)AgonistBinds DNAActivation
5-Chloro-3-methylfuran-2(5H)-oneAntagonistBinds DNA or prevents bindingInhibition or no activation

Proteolytic Degradation Enhancement Mechanisms

The destabilization of LuxR proteins by 5-Chloro-3-methylfuran-2(5H)-one is linked to enhanced proteolytic degradation. Upon binding, the compound induces conformational states of LuxR that are recognized by cellular proteases, leading to accelerated degradation of the transcription factor. This proteolysis reduces the intracellular concentration of functional LuxR, thereby diminishing quorum sensing responses. The mechanism is supported by observations that halogenated furanones increase the susceptibility of LuxR proteins to proteolytic enzymes, disrupting the normal quorum sensing feedback loops. This effect is critical in lowering bacterial virulence and biofilm formation, as LuxR is a master regulator of these phenotypes [2] [3] [4].

MechanismDescriptionEffect on LuxR Protein
Binding-induced misfoldingCompound binding alters LuxR conformationIncreased recognition by proteases
Protease recruitmentMisfolded LuxR targeted by cellular proteasesAccelerated degradation
Reduced LuxR cellular levelsLower LuxR availability for gene regulationQuorum sensing inhibition

The incorporation of terpene moieties into furanone structures represents a sophisticated approach to enhancing antimicrobial activity through synergistic mechanisms. The most extensively studied terpene-modified furanone derivatives include compounds possessing menthol, borneol, and other monoterpene fragments that significantly improve both antimicrobial potency and membrane penetration capabilities [3] [4].

F105 (3-chloro-5(S)-[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyloxy]-4-[4-methylphenylsulfonyl]-2(5H)-furanone) exemplifies the successful integration of l-menthol moiety with chlorinated furanone core. This compound demonstrates remarkable activity against gram-positive bacteria, with minimum inhibitory concentrations ranging from 8-16 μg/mL against Staphylococcus aureus, Bacillus cereus, Bacillus subtilis, and Micrococcus luteus [3] [5]. The terpene component enhances dermal penetration and contributes to biofilm disruption capabilities, while the chlorinated furanone core provides the primary antimicrobial activity through reactive oxygen species induction [6].

F131 (3,4-dichloro-5(S)-[(1S,2R,4S)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yloxy]-2(5H)-furanone) incorporates l-borneol fragment, demonstrating enhanced antimicrobial activity compared to its menthol analogue. This compound exhibits minimum inhibitory concentrations of 8-16 μg/mL against S. aureus and Candida albicans, with the borneol moiety facilitating cellular penetration independently of cell viability [4] [7]. The l-borneol fragment appears to be essential for the observed antimicrobial activity, as the terpene alcohol alone shows no inhibitory effects, suggesting that it primarily functions as a penetration enhancer rather than a direct antimicrobial agent [4].

The structure-activity relationship analysis reveals that terpene-modified furanones exhibit superior antimicrobial activity compared to their unmodified counterparts. The monoterpene components contribute to enhanced membrane permeability, increased lipophilicity, and improved biofilm penetration capabilities. Studies demonstrate that the introduction of l-menthol into carbamate derivatives significantly increases anti-biofilm properties toward multidrug-resistant S. aureus, while l-borneol-containing derivatives show enhanced activity against both bacterial and fungal pathogens [3] [4].
The terpene modification strategy is particularly effective against gram-positive bacteria, with compounds showing differential activity based on the specific terpene moiety incorporated. Compound 26 (sulfone with l-borneol moiety) demonstrates prominent activity against S. aureus and B. subtilis with minimum inhibitory concentrations of 8 μg/mL, while also exhibiting synergistic effects with aminoglycosides at concentrations of 0.4-0.5 μg/mL [8] [9]. The combination of sulfonyl groups with terpene moieties appears to provide optimal antimicrobial activity, suggesting that both components contribute to the overall efficacy through complementary mechanisms [8].

Sulfur-Containing Furanone Analogues

Sulfur incorporation into furanone structures represents a strategic approach to developing antimicrobial agents with enhanced activity and unique mechanisms of action. The sulfur-containing analogues of 5-Chloro-3-methylfuran-2(5H)-one demonstrate significant improvements in antimicrobial potency and biofilm inhibition capabilities compared to their non-sulfur counterparts [10] [11].

F12, F15, and F94 (sulfur-containing 2(5H)-furanone derivatives) represent a series of compounds that effectively repress biofilm formation at concentrations of 10 μg/mL. These derivatives demonstrate particular efficacy against Bacillus subtilis, with F12 and F94 specifically inhibiting the biosynthesis of green fluorescent protein from the promoter of the eps operon, which encodes genes involved in exopolysaccharide synthesis [10]. The sulfur-containing modifications appear to enhance the compounds' ability to interfere with biofilm matrix components, leading to increased bacterial sensitivity to conventional antibiotics such as kanamycin and chloramphenicol [10].

The sulfonyl-containing furanone derivatives exhibit pronounced antimicrobial activity through multiple mechanisms. These compounds efficiently repress both growth and biofilm formation by staphylococci, with the sulfonyl group contributing to enhanced membrane interaction and cellular penetration [11] [3]. The mechanism involves interference with quorum sensing systems, particularly the luxS pathway, which regulates biofilm formation and bacterial detachment processes [11].

Research demonstrates that sulfur-containing furanone analogues possess enhanced biofilm disruption capabilities compared to their non-sulfur counterparts. F15 demonstrates the ability to disrupt already-formed biofilms, thereby increasing the efficiency of conventional antibiotics against biofilm-embedded bacteria [10]. This property is particularly valuable in clinical applications where established biofilms present significant therapeutic challenges.

The structure-activity relationship analysis reveals that the position and nature of sulfur substitution significantly influence antimicrobial activity. Compounds with sulfonyl groups demonstrate superior activity compared to those with thioether linkages, suggesting that the oxidation state of sulfur plays a crucial role in determining biological activity [11] [8]. The electron-withdrawing nature of sulfonyl groups enhances the electrophilic character of the furanone ring, potentially increasing its reactivity toward nucleophilic sites in bacterial cells [11].

Thioether derivatives show moderate activity, with compounds containing aromatic thiols demonstrating enhanced antimicrobial properties compared to aliphatic thioether analogues. The aromatic thioether compounds exhibit minimum inhibitory concentrations ranging from 10-25 μg/mL against various gram-positive bacteria, with activity correlating to the electron density of the aromatic ring [9].

Biofilm Formation Suppression Mechanisms

The biofilm formation suppression mechanisms employed by 5-Chloro-3-methylfuran-2(5H)-one derivatives involve complex interactions with bacterial quorum sensing systems, extracellular polymeric substances, and cellular stress response pathways. Understanding these mechanisms is crucial for developing effective anti-biofilm strategies and optimizing compound design for clinical applications [12] [13].

Quorum sensing inhibition represents the primary mechanism by which furanone derivatives suppress biofilm formation. The compounds interfere with N-acylhomoserine lactone-mediated signaling systems, disrupting bacterial communication processes essential for biofilm maturation [14] [15]. Specifically, furanone derivatives affect the las and rhl quorum sensing systems in Pseudomonas aeruginosa, with some compounds showing antagonistic activity toward the las system while demonstrating agonistic activity toward the rhl system [16].

The luxS quorum sensing system serves as a particularly important target for furanone-mediated biofilm suppression. Studies demonstrate that brominated furanone compounds enhance biofilm formation in staphylococci through luxS suppression, leading to increased polysaccharide intercellular adhesin production [17] [18]. This mechanism involves interference with the autoinducer-2 signaling pathway, which regulates biofilm formation through bacterial detachment and polysaccharide intercellular adhesin reduction [17].

Extracellular polymeric substance disruption constitutes another crucial mechanism of biofilm suppression. Furanone derivatives directly affect biofilm formation by altering extracellular polymeric substance components and metabolic processes [19] [20]. The compounds interact with the biofilm matrix, modifying its architecture and composition to facilitate bacterial detachment and reduce overall biomass [21] [12]. This mechanism is particularly effective against mature biofilms, where conventional antibiotics often fail to achieve therapeutic concentrations [12].

Reactive oxygen species induction plays a significant role in biofilm suppression mechanisms. F105 demonstrates the ability to induce reactive oxygen species formation within bacterial cells, simultaneously interacting with proteins responsible for reactive oxygen species utilization [6] [22]. This dual mechanism impairs cellular anti-reactive oxygen species defense systems, leading to enhanced bactericidal activity and biofilm disruption [6].

The membrane permeabilization mechanism involves direct interaction with bacterial cell membranes, leading to increased permeability and enhanced antibiotic penetration. Furanone C-30 combined with colistin demonstrates synergistic effects through membrane permeabilization, resulting in enhanced antibacterial and antibiofilm activity both in vitro and in vivo [23]. This mechanism is particularly effective against gram-negative bacteria, where the outer membrane typically provides protection against antimicrobial agents [23].

Protein oxidation and cellular stress response mechanisms contribute to biofilm suppression through disruption of essential cellular processes. F105 changes the charge of cellular proteins through oxidation or direct interaction, affecting multiple cellular pathways involved in biofilm formation and maintenance [6]. The compound demonstrates nonspecific interaction with numerous intracellular proteins, including those involved in energy metabolism, DNA synthesis, protein folding, and cell stress response [6].

The biofilm matrix architecture modification mechanism involves changes in the structural organization of extracellular polymeric substances, leading to reduced protective capacity against antimicrobial agents. Furanone treatment results in biofilms with altered morphology, characterized by clumped biofilms with aggregates of low cell density [12]. This architectural disruption enhances the penetration of conventional antibiotics and facilitates bacterial elimination [12].

Studies demonstrate that biofilm prevention concentrations of furanone derivatives generally correspond to minimum inhibitory concentrations, suggesting that biofilm suppression occurs primarily through bacterial growth inhibition rather than specific anti-biofilm mechanisms [4]. However, some compounds demonstrate true biofilm-inhibiting activity at sub-lethal concentrations, indicating the presence of specific anti-biofilm mechanisms independent of bactericidal effects [10].

XLogP3

1.3

Dates

Last modified: 08-19-2023

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